molecular formula C28H28N4O3 B2611399 N-benzyl-3-(3,4-dimethylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1207011-18-4

N-benzyl-3-(3,4-dimethylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2611399
CAS No.: 1207011-18-4
M. Wt: 468.557
InChI Key: FGVKSYYNIPHHGI-UHFFFAOYSA-N
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Description

CAS No.: 514857-29-5 This compound belongs to the quinazoline-4(3H)-one-7-carboxamide family, characterized by a bicyclic quinazoline core substituted with a benzyl group at the N-position, a 3,4-dimethylphenyl moiety at C3, and a morpholin-4-yl group at C2. Quinazoline derivatives are widely studied for biological activities, including enzyme inhibition (e.g., soluble epoxide hydroxylase, sEH) due to their structural mimicry of nucleotide cofactors .

Properties

IUPAC Name

N-benzyl-3-(3,4-dimethylphenyl)-2-morpholin-4-yl-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-19-8-10-23(16-20(19)2)32-27(34)24-11-9-22(26(33)29-18-21-6-4-3-5-7-21)17-25(24)30-28(32)31-12-14-35-15-13-31/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVKSYYNIPHHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4)N=C2N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-3-(3,4-dimethylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis and Structure

The compound is synthesized through a series of chemical reactions involving quinazoline derivatives. The general structure includes a benzyl group, a morpholine moiety, and a quinazoline backbone, which is critical for its biological activity. The molecular formula is C27H28N4OC_{27}H_{28}N_4O .

Antitumor Activity

Recent studies have highlighted the antitumor potential of various quinazoline derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

  • In Vitro Studies :
    • A study reported that related quinazoline compounds exhibited broad-spectrum antitumor activity with mean GI50 values ranging from 7.24 µM to 14.12 µM against specific cancer cell lines .
    • Compounds designed similarly showed selective activity towards CNS, renal, and breast cancer cell lines .
  • Molecular Docking Studies :
    • Molecular docking studies indicated that this compound could effectively bind to the ATP binding site of EGFR-TK and B-RAF kinase, suggesting a mechanism similar to established inhibitors like erlotinib and PLX4032 .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Kinases : The compound inhibits key kinases involved in tumor growth and proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating apoptotic pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Breast Cancer Cells :
    • In vitro testing on MCF-7 breast cancer cells revealed significant cytotoxicity with an IC50 value comparable to standard chemotherapeutic agents like 5-Fluorouracil .
  • CNS Cancer Lines :
    • Selective activity was noted against CNS cancer cell lines, indicating potential for targeted therapies in neuro-oncology .

Comparative Analysis

CompoundTarget Cell LineIC50 (µM)Mechanism
N-benzyl...MCF-7 (Breast)10.47Kinase Inhibition
Related QuinazolineCNS Lines7.24Apoptosis Induction
ErlotinibEGFR+ Tumors22.60EGFR Inhibition

Scientific Research Applications

Anticancer Properties

N-benzyl-3-(3,4-dimethylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has been evaluated for its anticancer properties. Studies indicate that it exhibits significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)

The compound's mechanism of action appears to involve several pathways:

  • Inhibition of Tyrosine Kinases : It has been shown to inhibit key signaling pathways associated with tumor growth and proliferation.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for reducing tumor size and preventing metastasis.
  • Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications to the quinazoline scaffold significantly affect the compound's potency. For instance:

ModificationEffect on Activity
Addition of methyl groups on the phenyl ringIncreased lipophilicity and enhanced cellular uptake
Variation in morpholino substituentsAltered binding affinity to target proteins
Changes in benzyl groupImpact on selectivity towards cancerous cells

Study 1: Antitumor Activity Evaluation

In a recent study, this compound was tested against MCF-7 and HCT116 cell lines. The results demonstrated an IC50 value in the low micromolar range, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin .

Study 2: Mechanistic Insights

Another investigation explored the mechanistic pathways through which this compound exerts its effects. Molecular docking studies suggested that it binds effectively to the allosteric site of human thymidylate synthase, a key enzyme involved in DNA synthesis . This binding disrupts normal cellular functions leading to increased apoptosis in cancer cells.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility : The quinazoline core allows modular substitution, enabling optimization for target selectivity and pharmacokinetics .
  • Role of Substituents :
    • Morpholine (Target) : Enhances solubility and hydrogen-bonding capacity.
    • Halogens (CAS 1146034-20-9) : Improve lipophilicity but may increase toxicity risks.
    • Thioether (Compound 8) : Introduces susceptibility to oxidative metabolism.

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